molecular formula C13H15N3S B15313185 2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole

2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole

Katalognummer: B15313185
Molekulargewicht: 245.35 g/mol
InChI-Schlüssel: IMYKUKUFCNPNOY-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of thiosemicarbazide derivatives with various haloketones. The reaction can be carried out in solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and a base catalyst may be used to shorten the reaction time

Analyse Chemischer Reaktionen

2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole involves its interaction with microbial cell components. The compound likely targets essential enzymes or proteins within the microorganisms, disrupting their normal functions and leading to cell death . The exact molecular targets and pathways are still under investigation, but its antimicrobial activity suggests it interferes with critical biological processes in the pathogens.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole include other thiazole derivatives such as 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole . These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H15N3S

Molekulargewicht

245.35 g/mol

IUPAC-Name

N-[(E)-butan-2-ylideneamino]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H15N3S/c1-3-10(2)15-16-13-14-12(9-17-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,16)/b15-10+

InChI-Schlüssel

IMYKUKUFCNPNOY-XNTDXEJSSA-N

Isomerische SMILES

CC/C(=N/NC1=NC(=CS1)C2=CC=CC=C2)/C

Kanonische SMILES

CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.